molecular formula C12H21NO10S3 B1255984 Glucoraphenin CAS No. 28463-24-3

Glucoraphenin

Cat. No.: B1255984
CAS No.: 28463-24-3
M. Wt: 435.5 g/mol
InChI Key: ZFLXCZJBYSPSKU-SISVVIKZSA-N
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Description

Glucoraphenin is an aliphatic glucosinolate (GSL) that serves as the primary storage form for bioactive isothiocyanates in cruciferous plants, most prominently in radish ( Raphanus sativus L.) and its sprouts . This stable precursor compound is part of the plant's defense system, and its hydrolysis is a critical step for generating health-promoting agents. Upon tissue disruption, this compound is enzymatically hydrolyzed by myrosinase to yield sulforaphene (SFE), a potent compound with documented cancer-chemopreventive, anti-inflammatory, and anti-aging properties . Research indicates that sulforaphene can activate the Nrf2 signaling pathway, coordinating a cellular adaptive response to oxidative stress . Beyond plant-based hydrolysis, this compound can also be metabolized by the gut microbiota, contributing to the formation of sulforaphane and other related compounds, highlighting its signifcance in nutritional and gastrointestinal research . The stability of this compound is a key consideration for its application. Studies show its decomposition is influenced by factors such as temperature, concentration, pH, and the solvent environment. The compound demonstrates greater stability under acidic conditions (pH 2-7), while prolonged heating in protic solvents can lead to decomposition, often resulting in nitrile by-products . Researchers are actively investigating strategies to minimize this decomposition to improve recovery in processing and to reduce the formation of potentially undesirable compounds . This high-purity this compound reagent is designed for use in various research applications, including but not limited to: studying the mechanisms of glucosinolate decomposition and stabilization; investigating the enzymatic and microbial conversion pathways to active isothiocyanates; exploring the antiproliferative effects on cancer cell lines ; and evaluating the anti-hyperlipidemic and other in vivo bioactivities . This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

28463-24-3

Molecular Formula

C12H21NO10S3

Molecular Weight

435.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfinyl-N-sulfooxypent-4-enimidothioate

InChI

InChI=1S/C12H21NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21)/t7-,9-,10+,11-,12+,25?/m1/s1

InChI Key

ZFLXCZJBYSPSKU-SISVVIKZSA-N

Isomeric SMILES

CS(=O)/C=C/CC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CS(=O)C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Synonyms

4-methylsulfinyl-3-butenyl GL
4-methylsulfinyl-3-butenyl glucosinolate
glucoraphenin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucoraphenin involves several steps. One method starts with commercially available 1,4-butanediol. The glucosinolate framework is prepared by coupling an oximyl chloride derivative with tetraacetyl thioglucose. A methylthio group is introduced to the framework using a Wittig reaction between triphenylphosphonium thiomethylmethylide and an aldehyde intermediate of the glucosinolate .

Industrial Production Methods

Industrial production of glucosinolates, including this compound, often involves extraction from plant sources. The glucosinolates are enzymatically hydrolyzed to produce sulfate ions, D-glucose, and characteristic degradation products such as isothiocyanates .

Chemical Reactions Analysis

Types of Reactions

Glucoraphenin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include isothiocyanates, thiocyanates, nitriles, and epithionitriles, depending on the reaction conditions such as pH and the presence of ferrous ions .

Scientific Research Applications

Pharmacological Properties

1. Anticancer Activity
Glucoraphenin has garnered attention for its anticancer properties. Studies suggest that its hydrolysis product, sulforaphene, exhibits antiproliferative effects on several cancer cell lines including lung, breast, prostate, and colon cancers. For instance, research indicated that aqueous extracts from radish sprouts containing this compound significantly inhibited the growth of human lung cancer cells (A549) . Furthermore, this compound's ability to induce phase II detoxification enzymes contributes to its chemopreventive effects by enhancing the body’s detoxification processes .

2. Antioxidant Effects
The antioxidant properties of this compound and its derivatives help combat oxidative stress, which is linked to various chronic diseases. Studies have shown that these compounds can scavenge free radicals and reduce oxidative damage at the cellular level . This suggests potential applications in formulating dietary supplements aimed at promoting health and preventing age-related diseases.

3. Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory conditions where inflammation plays a pivotal role in disease progression. The modulation of inflammatory pathways by this compound could lead to therapeutic applications in managing conditions such as arthritis and cardiovascular diseases .

Nutritional Applications

1. Dietary Sources
this compound is abundant in cruciferous vegetables like radishes and broccoli. Incorporating these foods into diets may provide health benefits due to their high glucosinolate content. Epidemiological studies have linked diets rich in these vegetables to a reduced risk of various cancers .

2. Functional Foods Development
The popularity of functional foods—foods enhanced with bioactive compounds—has led to increased interest in this compound-rich products. These foods can be marketed for their health-promoting properties, potentially improving public health outcomes by encouraging healthier eating habits.

Agricultural Biotechnology

1. Breeding for Enhanced this compound Content
Agricultural research has focused on breeding strategies to enhance glucosinolates like this compound in crops. For example, breeding programs have successfully developed broccoli cultivars with elevated levels of glucosinolates, thereby increasing their functional properties . Such advancements can lead to more nutritious food sources and improved crop resilience against pests and diseases.

2. Genetic Engineering
Genetic modification techniques are being explored to increase the production of this compound in plants. By manipulating the biosynthetic pathways responsible for glucosinolate synthesis, researchers aim to create crops with higher concentrations of beneficial compounds .

Case Studies

Study Focus Area Findings
Vriesekoop et al., 2020 Antiproliferative effectsDemonstrated that radish sprouts with high this compound content inhibited lung cancer cell growth significantly compared to controls.
Systematic Review on Glucosinolates Health benefitsSummarized multiple studies linking cruciferous vegetable intake with reduced cancer risk and improved metabolic health outcomes.
Agricultural Research on Brassicaceae Breeding strategiesHighlighted successful breeding programs aimed at enhancing glucosinolate levels in broccoli leading to improved nutritional profiles.

Comparison with Similar Compounds

Glucoraphenin can be compared with other glucosinolates such as:

Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.

Biological Activity

Glucoraphenin is a glucosinolate primarily found in cruciferous vegetables, particularly in radishes and broccoli. It has garnered attention for its potential health benefits, particularly its anticancer properties, and its role in modulating various biological systems. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound (4-methylsulfinyl-3-butenyl glucosinolate) is a precursor to sulforaphene, an isothiocyanate that exhibits significant biological activity. Upon hydrolysis by the enzyme myrosinase, this compound converts into sulforaphene, which is associated with various health benefits including anticancer effects and modulation of metabolic enzymes.

  • Anticancer Activity :
    • This compound and its hydrolysis products have been shown to exhibit anticancer properties through several mechanisms:
      • Induction of phase II detoxifying enzymes.
      • Inhibition of cell proliferation in various cancer cell lines.
      • Modulation of signaling pathways related to apoptosis and cell cycle regulation.
  • Metabolizing Enzymes Induction :
    • Studies indicate that this compound influences the activity of xenobiotic metabolizing enzymes (XMEs). For example, research on rats showed that this compound significantly induced cytochrome P-450 enzymes, which are crucial for drug metabolism and detoxification processes .

Table 1: Biological Activities of this compound

Activity TypeModel/Cell LineFindings
AnticancerHuman breast cancer (MCF-7)Inhibited cell proliferation
AnticancerProstate cancer (PC-3)Induced apoptosis
Enzyme InductionRat liver microsomesIncreased CYP1A2 and GST activity
Metabolic EffectsDrosophila melanogasterAltered metabolic enzyme profiles

Case Study: Anticancer Effects

A study investigated the effects of this compound on human prostate cancer cells (PC-3). The results demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. This suggests that this compound may serve as a promising candidate for cancer prevention strategies.

Bioavailability and Metabolism

The bioavailability of this compound is influenced by several factors including food matrix, preparation methods, and individual metabolic responses. Studies have shown that cooking methods can affect the levels of glucosinolates, thereby impacting their biological efficacy. For instance, steaming broccoli has been reported to preserve higher levels of glucosinolates compared to boiling .

Health Benefits Beyond Cancer

In addition to its anticancer properties, this compound has been linked to other health benefits:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, potentially serving as a natural preservative in food applications.
  • Blood Sugar Control : Some studies suggest that this compound may play a role in regulating blood sugar levels, making it beneficial for metabolic health .

Q & A

Q. How can multi-omics approaches (genomics, metabolomics) enhance this compound research?

  • Methodological Answer : Integrate RNA-seq data with LC-MS-based metabolomics to map this compound biosynthesis pathways (e.g., GST gene clusters). Use pathway enrichment tools (KEGG, GO) and machine learning (PLS-DA) to identify hub genes/metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucoraphenin
Reactant of Route 2
Glucoraphenin

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